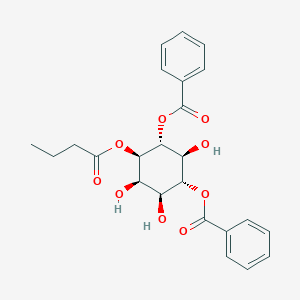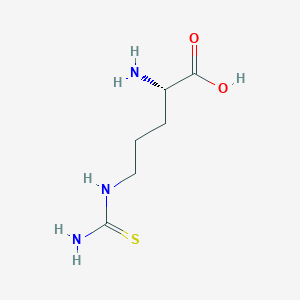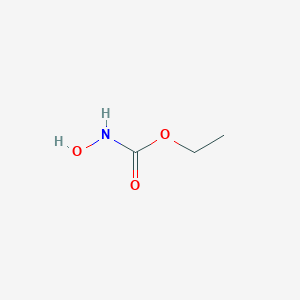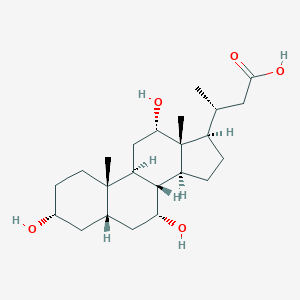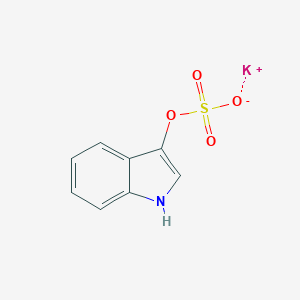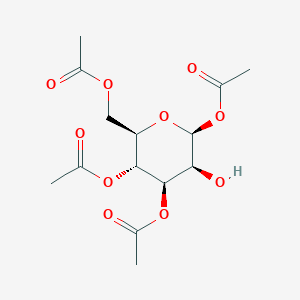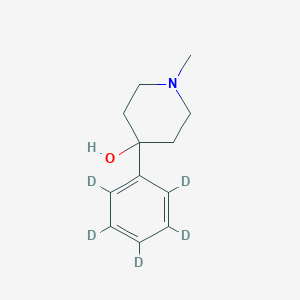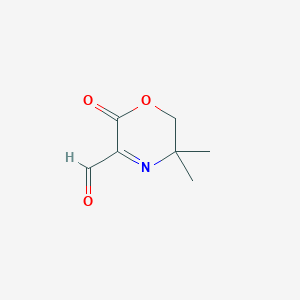
N-Denitroso-N'-nitroso Lomustine
Vue d'ensemble
Description
N-Denitroso-N'-nitroso Lomustine is a compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their application in chemotherapy due to their ability to alkylate DNA and RNA, leading to the disruption of cancer cell growth. This compound, in particular, has been studied for its potential use in treating various types of cancer, including brain tumors and lymphomas .
Méthodes De Préparation
The synthesis of N-Denitroso-N'-nitroso Lomustine typically involves the reaction of cyclohexylamine with 2-chloroethyl isocyanate, followed by nitrosation. The reaction conditions often require a controlled environment to ensure the proper formation of the nitroso group. Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .
Analyse Des Réactions Chimiques
N-Denitroso-N'-nitroso Lomustine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various by-products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of the nitroso group, converting it into a different functional group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions
Applications De Recherche Scientifique
N-Denitroso-N'-nitroso Lomustine has been extensively studied for its applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for biological research.
Medicine: Its primary application is in chemotherapy, where it is used to treat cancers by alkylating DNA and RNA, leading to cell death.
Industry: It may also find applications in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of N-Denitroso-N'-nitroso Lomustine involves the alkylation of DNA and RNA. The compound forms covalent bonds with the nucleophilic sites in DNA and RNA, leading to the formation of cross-links and strand breaks. This disrupts the replication and transcription processes, ultimately leading to cell death. The molecular targets include guanine and cytosine bases in DNA .
Comparaison Avec Des Composés Similaires
- Carmustine
- Lomustine
- Nimustine
Propriétés
IUPAC Name |
3-(2-chloroethyl)-1-cyclohexyl-1-nitrosourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN3O2/c10-6-7-11-9(14)13(12-15)8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMMTYZWNUSEEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C(=O)NCCCl)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203209 | |
| Record name | Urea, 1-(2-chloroethyl)-3-cyclohexyl-3-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54749-91-6 | |
| Record name | 3-(2-Chloroethyl)-1-cyclohexyl-1-nitrosourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054749916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-(2-chloroethyl)-3-cyclohexyl-3-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-CHLOROETHYL)-1-CYCLOHEXYL-1-NITROSOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PU8X9N1UI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


